molecular formula C19H17BrN2 B15198203 2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile

2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile

Cat. No.: B15198203
M. Wt: 353.3 g/mol
InChI Key: PXNQOCCAATUZBV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile is an organic compound characterized by its complex structure, which includes a bromostyryl group and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromostyryl Intermediate: This step involves the bromination of styrene to form 4-bromostyrene.

    Cyclohexene Derivative Formation: The 4-bromostyrene is then reacted with a cyclohexene derivative under specific conditions to form the desired intermediate.

    Malononitrile Addition: Finally, the intermediate is reacted with malononitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the bromostyryl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: Used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile involves its interaction with specific molecular targets. The bromostyryl group can participate in π-π stacking interactions, while the malononitrile moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and stability. These interactions can affect various biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Bromostyryl)-3-fluorobenzene
  • 9,10-bis(4-bromostyryl)anthracene

Uniqueness

(E)-2-(3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile is unique due to its combination of a bromostyryl group with a cyclohexene and malononitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic electronics.

Properties

Molecular Formula

C19H17BrN2

Molecular Weight

353.3 g/mol

IUPAC Name

2-[3-[(E)-2-(4-bromophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile

InChI

InChI=1S/C19H17BrN2/c1-19(2)10-15(9-16(11-19)17(12-21)13-22)4-3-14-5-7-18(20)8-6-14/h3-9H,10-11H2,1-2H3/b4-3+

InChI Key

PXNQOCCAATUZBV-ONEGZZNKSA-N

Isomeric SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.